molecular formula C19H32BrNO2S B14629853 [3-(2-Hydroxybenzamido)propyl](methyl)octylsulfanium bromide CAS No. 56492-09-2

[3-(2-Hydroxybenzamido)propyl](methyl)octylsulfanium bromide

Cat. No.: B14629853
CAS No.: 56492-09-2
M. Wt: 418.4 g/mol
InChI Key: JHTKKVZNDCQLKL-UHFFFAOYSA-N
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Description

3-(2-Hydroxybenzamido)propyloctylsulfanium bromide is a complex organic compound that features a sulfanium ion, an amide group, and a hydroxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide typically involves multiple steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-hydroxybenzoic acid with 3-aminopropylamine to form 3-(2-hydroxybenzamido)propylamine.

    Quaternization: The next step involves the reaction of 3-(2-hydroxybenzamido)propylamine with methyl octyl sulfide in the presence of a strong acid like hydrobromic acid to form the sulfanium ion.

    Bromide Addition: Finally, the bromide ion is introduced to form the final compound, 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the quaternization step and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxybenzene moiety can undergo oxidation reactions to form quinones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The sulfanium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted sulfanium compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology

In biological research, this compound may be used to study the interactions of sulfanium ions with biological molecules, potentially leading to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s unique structure could be explored for its potential as an antimicrobial or anticancer agent, given the biological activity of sulfanium ions.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide involves its interaction with molecular targets such as enzymes or receptors. The sulfanium ion can interact with negatively charged sites on proteins or nucleic acids, potentially inhibiting their function or altering their activity. The hydroxybenzene moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxybenzamido)propyloctylsulfanium chloride
  • 3-(2-Hydroxybenzamido)propyloctylsulfanium iodide
  • 3-(2-Hydroxybenzamido)propyloctylsulfanium fluoride

Uniqueness

The uniqueness of 3-(2-Hydroxybenzamido)propyloctylsulfanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion, in particular, may influence the compound’s reactivity and interactions compared to its chloride, iodide, and fluoride analogs.

Properties

CAS No.

56492-09-2

Molecular Formula

C19H32BrNO2S

Molecular Weight

418.4 g/mol

IUPAC Name

3-[(2-hydroxybenzoyl)amino]propyl-methyl-octylsulfanium;bromide

InChI

InChI=1S/C19H31NO2S.BrH/c1-3-4-5-6-7-10-15-23(2)16-11-14-20-19(22)17-12-8-9-13-18(17)21;/h8-9,12-13H,3-7,10-11,14-16H2,1-2H3,(H-,20,21,22);1H

InChI Key

JHTKKVZNDCQLKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[S+](C)CCCNC(=O)C1=CC=CC=C1O.[Br-]

Origin of Product

United States

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